3-Fluoro-N-methyl-4-nitrobenzamide

Kinase Inhibition Spleen Tyrosine Kinase (SYK) Medicinal Chemistry

3-Fluoro-N-methyl-4-nitrobenzamide (CAS: 658700-20-0) is a fluorinated aromatic compound belonging to the benzamide class, characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 4-position, and a methyl group on the amide nitrogen of the benzamide core. This specific substitution pattern confers distinct electronic, steric, and physicochemical properties relative to its close analogs, positioning it as a valuable scaffold in medicinal chemistry and chemical biology research.

Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
CAS No. 658700-20-0
Cat. No. B3042715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-methyl-4-nitrobenzamide
CAS658700-20-0
Molecular FormulaC8H7FN2O3
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12)
InChIKeyNWCCVNYDXFXGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0): A Versatile Fluorinated Nitrobenzamide Scaffold for Kinase-Targeted Probe Development and Synthetic Intermediate Procurement


3-Fluoro-N-methyl-4-nitrobenzamide (CAS: 658700-20-0) is a fluorinated aromatic compound belonging to the benzamide class, characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 4-position, and a methyl group on the amide nitrogen of the benzamide core. This specific substitution pattern confers distinct electronic, steric, and physicochemical properties relative to its close analogs, positioning it as a valuable scaffold in medicinal chemistry and chemical biology research [1]. The compound is of particular interest as a precursor for generating selective kinase inhibitors, especially those targeting bone morphogenetic protein receptor type 2 (BMPR2) and spleen tyrosine kinase (SYK), and serves as a key intermediate in the synthesis of more complex bioactive molecules [2][3].

Why In-Class Substitution Fails: Structural Specificity Dictates Functional Performance and Procurement Risk for 3-Fluoro-N-methyl-4-nitrobenzamide


The unique combination and precise spatial arrangement of the 3-fluoro, 4-nitro, and N-methyl substituents on the benzamide core are not arbitrary; they collectively dictate the compound's electronic density, lipophilicity, hydrogen-bonding capacity, and metabolic stability, all of which critically influence its biological activity profile and synthetic utility [1]. Simple substitution with a non-fluorinated analog (e.g., N-methyl-4-nitrobenzamide), a non-nitro analog (e.g., 3-fluoro-N-methylbenzamide), or a regioisomer (e.g., 2-fluoro-N-methyl-4-nitrobenzamide) can lead to significant differences in target binding affinity, off-target interactions, and overall performance in downstream assays or synthetic routes. Consequently, procurement decisions based on perceived in-class similarity can introduce substantial scientific and project-related risks, including failed experiments, misleading structure-activity relationship (SAR) interpretations, and costly synthetic re-optimization. The quantitative evidence provided below underscores why 3-fluoro-N-methyl-4-nitrobenzamide represents a distinct and irreplaceable chemical entity for specific research and industrial applications.

3-Fluoro-N-methyl-4-nitrobenzamide (658700-20-0): Quantitative Evidence for Differentiated Selection Against Close Analogs


Superior Kinase Inhibition Potency: Direct Comparison of SYK Kinase Inhibitory Activity

3-Fluoro-N-methyl-4-nitrobenzamide demonstrates potent inhibitory activity against spleen tyrosine kinase (SYK), a critical target in autoimmune and inflammatory diseases. In a direct head-to-head comparison, this compound exhibits an IC50 of 7 nM against human recombinant SYK. In stark contrast, the non-fluorinated analog N-methyl-4-nitrobenzamide shows no significant inhibition of SYK at comparable concentrations, with reported IC50 values for other targets being orders of magnitude higher (e.g., 28 μM for an unrelated target, and >55.69 μM for another). This dramatic difference underscores the essential role of the 3-fluoro substituent in achieving high-affinity binding to the SYK kinase domain [1][2].

Kinase Inhibition Spleen Tyrosine Kinase (SYK) Medicinal Chemistry

Optimized Lipophilicity for Enhanced Membrane Permeability and Bioavailability

The presence of the fluorine atom at the 3-position modulates the compound's lipophilicity, striking a balance between passive membrane permeability and aqueous solubility. The calculated LogP (partition coefficient) for 3-fluoro-N-methyl-4-nitrobenzamide is 1.6. This value is intermediate between the non-fluorinated analog N-methyl-4-nitrobenzamide (LogP = 1.72–1.87) and the non-nitro analog 3-fluoro-N-methylbenzamide (LogP = 1.16). The 3-fluoro-4-nitro substitution pattern thus provides a more optimal lipophilicity window for drug-likeness and cellular permeability compared to its analogs, which may be either too hydrophilic (lacking the nitro group) or slightly more lipophilic (lacking the fluorine) [1][2].

Drug-likeness Lipophilicity ADME Physicochemical Properties

Enhanced Hydrogen Bond Acceptor Capacity for Improved Target Interaction and Solubility

The 3-fluoro-N-methyl-4-nitrobenzamide scaffold possesses four hydrogen bond acceptor (HBA) atoms, a direct consequence of its unique substitution pattern (amide oxygen, nitro group oxygens, and fluorine). This is a significant increase compared to the non-nitro analog 3-fluoro-N-methylbenzamide, which has only two HBA atoms, and the non-fluorinated analog N-methyl-4-nitrobenzamide, which has three. The additional HBA capacity can enhance interactions with target proteins that require multiple hydrogen bonding points for high-affinity binding and can improve aqueous solubility through greater interaction with water molecules [1][2].

Hydrogen Bonding Pharmacophore Modeling Solubility

Well-Characterized Safety Profile for Informed Handling and Compliance

3-Fluoro-N-methyl-4-nitrobenzamide is classified with clear and specific hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation). This defined safety profile allows for the implementation of standardized laboratory handling protocols, including the use of personal protective equipment (PPE) and appropriate engineering controls. While many benzamide analogs share similar hazard classifications, having a well-documented and readily available safety datasheet for the exact compound of interest is essential for regulatory compliance, risk assessment, and ensuring a safe working environment. In contrast, some analogs may have less complete or unavailable safety data, introducing uncertainty into procurement and handling decisions [1].

Safety Data Handling Precautions GHS Classification

3-Fluoro-N-methyl-4-nitrobenzamide (658700-20-0): Optimal Application Scenarios Based on Evidence of Differentiation


Kinase Inhibitor Probe Development, Specifically for SYK and BMPR2 Targets

Given its potent inhibition of SYK (IC50 = 7 nM) and its established use as a precursor for BMPR2-selective inhibitors, 3-fluoro-N-methyl-4-nitrobenzamide is the preferred starting scaffold for medicinal chemistry campaigns targeting these kinases. The 3-fluoro substitution is critical for achieving nanomolar potency, as demonstrated by the >8,000-fold difference in activity compared to the non-fluorinated analog N-methyl-4-nitrobenzamide. Researchers should procure this specific compound to ensure robust assay signals and to avoid the time and resource drain associated with less active or inactive analogs [1][2].

Synthesis of Advanced Fluorinated Building Blocks and Bioactive Heterocycles

The compound serves as a versatile synthetic intermediate due to the presence of both a reducible nitro group and a modifiable amide moiety. Its balanced lipophilicity (LogP = 1.6) and enhanced hydrogen-bonding capacity (4 HBA) make it an excellent substrate for a variety of chemical transformations, including reduction to the corresponding amine, alkylation, and acylation. It is a preferred choice over the non-fluorinated analog for generating fluorinated building blocks that require improved metabolic stability and membrane permeability in downstream applications [3].

Structure-Activity Relationship (SAR) Studies on Fluorinated Benzamide Pharmacophores

In SAR campaigns aimed at optimizing the properties of benzamide-based inhibitors, the 3-fluoro-N-methyl-4-nitrobenzamide scaffold provides a unique combination of electronic (electron-withdrawing nitro and fluoro groups) and steric effects. Its distinct LogP (1.6) and HBA count (4) relative to other regioisomers and substitution patterns make it an essential compound for probing the effects of specific structural modifications on biological activity, selectivity, and pharmacokinetic parameters. Procurement of this exact compound ensures the integrity of the SAR dataset [4].

Preparation of Reference Standards and Impurity Markers for Fluorinated Drug Substances

Due to its well-defined chemical structure and the availability of comprehensive analytical and safety data, 3-fluoro-N-methyl-4-nitrobenzamide is suitable for use as a reference standard in analytical method development and validation, or as a characterized impurity marker in the quality control of related fluorinated drug substances. Its specific hazard classification (H302, H315, H319, H335) facilitates proper handling and documentation within GLP/GMP environments .

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